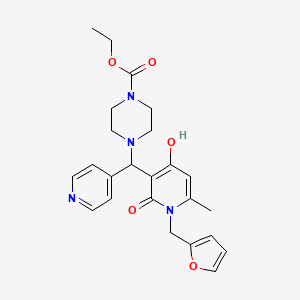

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate

説明

The compound Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring multiple pharmacophoric motifs:

- Furan-2-ylmethyl substituent: Introduces an oxygen-containing heterocyclic moiety, influencing electronic properties and solubility.

- Pyridin-4-ylmethyl group: A nitrogen-containing aromatic ring that enhances π-π stacking interactions.

Molecular Formula: Estimated as C₂₅H₂₉N₄O₅ (based on structural analogs ).

Molecular Weight: ~465.5 g/mol.

特性

IUPAC Name |

ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-pyridin-4-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5/c1-3-32-24(31)27-12-10-26(11-13-27)22(18-6-8-25-9-7-18)21-20(29)15-17(2)28(23(21)30)16-19-5-4-14-33-19/h4-9,14-15,22,29H,3,10-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQKEJZLECWOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 465.55 g/mol. Its structure features a piperazine moiety, a furan ring, and a pyridine derivative, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 465.55 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity

Research indicates that derivatives of pyridine and piperazine exhibit antimicrobial properties against various pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors .

2. Antiviral Properties

Preliminary studies suggest that the compound may possess antiviral activity, particularly against viruses like HSV (Herpes Simplex Virus). The mechanisms are believed to involve inhibition of viral entry or replication .

3. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests a role in treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Recent studies have explored the compound's efficacy in various biological contexts:

Antimicrobial Efficacy

A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 12.5 µg/mL for some derivatives .

Antiviral Activity Against HSV

In vitro assays indicated that this compound reduced HSV replication by over 50% at non-cytotoxic concentrations . Further mechanistic studies are ongoing to elucidate the exact pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Heterocyclic Substituents :

- The furan-2-ylmethyl group in the target compound replaces the pyridin-3-ylmethyl in the analog from , altering electronic properties (oxygen vs. nitrogen).

- The pyrazolo-pyrimidinyl group in introduces a fused bicyclic system absent in the target compound.

Dihydropyridinone vs. Pyrazolo-Pyrimidine: The dihydropyridinone moiety in the target compound and may confer metal-binding affinity, whereas the pyrazolo-pyrimidine in is more rigid and planar, favoring intercalation or kinase inhibition.

Research Findings and Methodological Insights

- Structural Comparison: Algorithms for chemical structure comparison (e.g., Tanimoto coefficient) highlight ~70% similarity between the target compound and , primarily due to shared piperazine and dihydropyridinone motifs .

- Synthetic Challenges: The dihydropyridinone fragment in the target compound may require precise crystallization conditions for structural validation, as seen in SHELX-based refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。